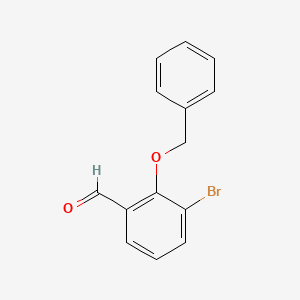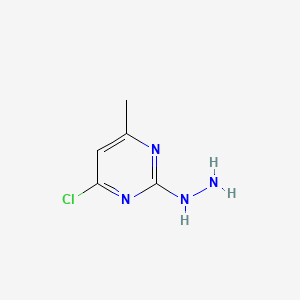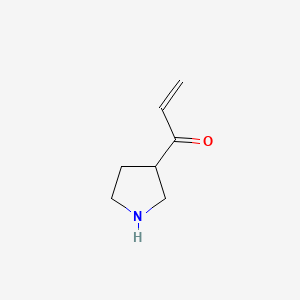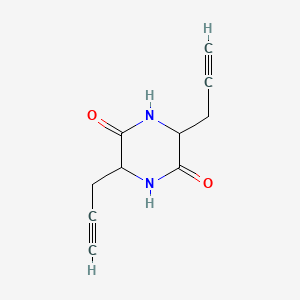
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of benzyloxy groups at the 3’, 4’, and 7 positions, a hydroxy group at the 5 position, and a methoxy group at the 3 position on the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Benzylation: Introduction of benzyloxy groups at the 3’, 4’, and 7 positions using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Hydroxylation: Introduction of a hydroxy group at the 5 position through selective hydroxylation reactions.
Methoxylation: Introduction of a methoxy group at the 3 position using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-purity reagents, and advanced purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5 position can be oxidized to form quinones.
Reduction: The flavone backbone can be reduced to form flavanones.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’,7-Tris(hydroxyethoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(methoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-hydroxy Flavone
Uniqueness
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is unique due to the specific arrangement of benzyloxy, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Its benzyloxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to other similar compounds.
Properties
CAS No. |
1486-57-3 |
|---|---|
Molecular Formula |
C37H30O7 |
Molecular Weight |
586.64 |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
InChI Key |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Synonyms |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)

![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)


